
N-cyclohexyl-2-methoxy-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-methoxy-N-methylacetamide, also known as CX614, is a compound that belongs to the family of ampakines. Ampakines are a group of compounds that enhance the activity of AMPA receptors in the brain, which are responsible for regulating synaptic plasticity and memory formation. CX614 is a synthetic compound that was first developed in the 1990s by a team of researchers at Cortex Pharmaceuticals. It has since been studied extensively for its potential applications in scientific research.
Mecanismo De Acción
N-cyclohexyl-2-methoxy-N-methylacetamide works by enhancing the activity of AMPA receptors in the brain. AMPA receptors are responsible for regulating synaptic plasticity, which is the ability of synapses to strengthen or weaken over time in response to changes in neural activity. By enhancing the activity of these receptors, this compound can increase the strength of synaptic connections and improve memory formation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the density of AMPA receptors in the brain, as well as the amount of glutamate released by neurons. In addition, this compound has been shown to increase the activity of various signaling pathways in the brain, including the ERK and CREB pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclohexyl-2-methoxy-N-methylacetamide is its ability to enhance synaptic plasticity and memory formation in animal models. This makes it a valuable tool for studying the mechanisms underlying learning and memory. However, there are also some limitations to its use in lab experiments. For example, this compound can have variable effects depending on the dose and timing of administration, making it difficult to control for these factors in experiments.
Direcciones Futuras
There are a number of potential future directions for research on N-cyclohexyl-2-methoxy-N-methylacetamide. One area of interest is the development of more selective ampakines that target specific subtypes of AMPA receptors. Another area of interest is the investigation of the long-term effects of this compound on synaptic plasticity and memory formation. Finally, there is also interest in exploring the potential therapeutic applications of this compound for neurological disorders.
Métodos De Síntesis
N-cyclohexyl-2-methoxy-N-methylacetamide is synthesized through a multistep process that involves the reaction of various chemicals. The starting material for the synthesis is 2-methoxy-N-methylacetamide, which is reacted with cyclohexanone in the presence of a base to form the intermediate product. This intermediate product is then reacted with various other chemicals to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-methoxy-N-methylacetamide has been studied extensively for its potential applications in scientific research. It has been shown to enhance synaptic plasticity and memory formation in animal models, making it a valuable tool for studying the mechanisms underlying learning and memory. In addition, this compound has been investigated for its potential use in treating a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
N-cyclohexyl-2-methoxy-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-11(10(12)8-13-2)9-6-4-3-5-7-9/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONGEIDUCNFGPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


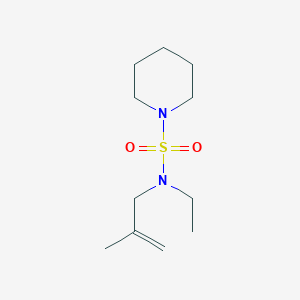
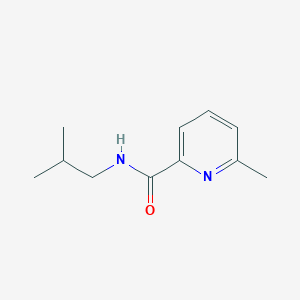
![1-[6-(Dimethylamino)pyridin-3-yl]-3-propan-2-ylurea](/img/structure/B7517046.png)


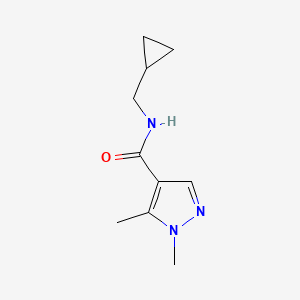
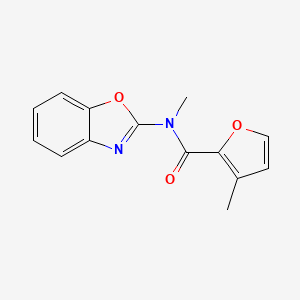
![2-Methyl-1-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7517070.png)
![5-methyl-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopentyl]thiophene-2-carboxamide](/img/structure/B7517073.png)
![1-[4-(Pyrrolidine-1-carbonyl)piperazin-1-yl]pentan-1-one](/img/structure/B7517081.png)
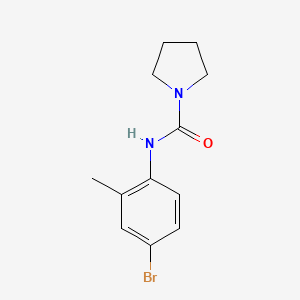

![[5-[(4-Methoxyphenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]methyl 3-(dimethylamino)benzoate](/img/structure/B7517099.png)